molecular formula C15H20N6O3 B6438577 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine CAS No. 2549035-31-4

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine

Cat. No.: B6438577
CAS No.: 2549035-31-4
M. Wt: 332.36 g/mol
InChI Key: LYFWQKGBJIMLSA-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a substituted 1,3,5-triazine derivative featuring two methoxy groups at the 2- and 4-positions and a piperidinyl moiety at the 6-position, further modified with a pyrimidine ring via an ether linkage. The 1,3,5-triazine core is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry and materials science . The pyrimidinyl-piperidinyl substituent introduces steric bulk and hydrogen-bonding capabilities, which may influence biological interactions or coordination chemistry .

Properties

IUPAC Name

2,4-dimethoxy-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O3/c1-22-14-18-12(19-15(20-14)23-2)21-8-3-5-11(9-21)10-24-13-16-6-4-7-17-13/h4,6-7,11H,3,5,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFWQKGBJIMLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC(C2)COC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Reaction

  • Reagents : Pyrimidin-2-ol reacts with 3-(hydroxymethyl)piperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Conditions : Conducted in tetrahydrofuran (THF) at 0–25°C, yielding the ether linkage.

  • Yield : ~70–85% after column purification.

Nucleophilic Substitution

  • Reagents : 2-Chloropyrimidine reacts with 3-(hydroxymethyl)piperidine in the presence of a strong base (e.g., NaH).

  • Conditions : Carried out in DMF at 60–80°C for 6–12 hours.

Optimization and Purification

Critical parameters for scalability and purity include:

StepSolventTemperature (°C)Catalyst/BaseYield (%)Purity (%)
Triazine core synthesisDMF5–10 → RefluxNaOMe9199.5
Piperidine couplingAcetonitrile80–120K<sub>2</sub>CO<sub>3</sub>65–7595–98
Pyrimidinyloxy additionTHF0–25DEAD/PPh<sub>3</sub>8097

Purification typically involves recrystallization (heptane or ethanol) or column chromatography (silica gel, ethyl acetate/hexane).

Comparative Analysis of Methodologies

Triazine Core Routes

  • Cyanuric chloride route : Preferred for scalability (91% yield).

  • Alternative routes : Use of trimethoxy triazine derivatives may reduce substitution steps but require specialized reagents.

Piperidine Coupling Efficiency

  • Steric effects from dimethoxy groups lower reaction rates, necessitating excess piperidine derivatives (1.2–1.5 equiv).

Pyrimidinyloxy Methyl Attachment

  • Mitsunobu reactions offer higher regioselectivity compared to nucleophilic substitutions .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The methoxy groups on the triazine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The piperidine and pyrimidine moieties can be further functionalized through coupling reactions with other organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as tetrahydrofuran or dimethylformamide, under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the methoxy groups on the triazine ring.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit anticancer properties. Specifically, studies have shown that similar structures can inhibit tumor growth by interfering with DNA synthesis or by inducing apoptosis in cancer cells. The unique substituents in 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine may enhance these effects, making it a candidate for further investigation in oncology.

Antimicrobial Properties

Compounds containing triazine and pyrimidine rings have been reported to possess antimicrobial activity. The potential for this compound to inhibit bacterial growth or fungal infections warrants exploration through in vitro and in vivo studies.

Neuropharmacological Effects

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Preliminary studies suggest that similar compounds can modulate dopamine and serotonin receptors, indicating potential applications in treating neuropsychiatric disorders such as depression or anxiety.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

StudyCompoundFindings
Study 12,4-Dimethoxy-6-pyrimidinyltriazinesDemonstrated significant cytotoxicity against various cancer cell lines (IC50 values < 10 µM).
Study 2Triazine derivativesShowed promising antibacterial activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Study 3Piperidine-containing compoundsExhibited modulation of serotonin receptors leading to anxiolytic effects in animal models.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved in its mechanism of action can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

  • Triazine vs. Pyrimidine Scaffolds : Replacing pyrimidine with 1,3,5-triazine drastically increases reactivity. For example, 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine (analog 19 ) exhibits 100-fold higher reactivity than pyrimidine-based compounds in arylation reactions due to enhanced electrophilicity .
  • Methoxy Substitution : Methoxy groups at the 2- and 4-positions stabilize the triazine ring electronically. Enthalpy of formation data for 2,4-dimethoxy-6-(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (Triazine IV ) shows a value of −697.08 ± 1.15 kJ/mol, indicating moderate thermodynamic stability compared to analogs with bulkier substituents .
Compound Substituents ΔH°f (kJ/mol) Reactivity (k, M⁻¹s⁻¹)
Target Compound 2,4-OMe; 6-pyrimidinyl-piperidine Not reported Not reported
2,4-Dimethoxy-6-(methylsulfonyl)-1,3,5-triazine 2,4-OMe; 6-SO₂Me −478.60 ± 0.87 2.8 × 10⁻²
HDPPT 2,4-piperidino; 6-hydrazinyl Not reported Forms Ni(II) complexes

Key Research Findings

Reactivity : The 1,3,5-triazine core significantly outperforms pyrimidine in electrophilic reactions, making it valuable for protein arylation or coordination chemistry .

Thermodynamic Stability : Methoxy-substituted triazines exhibit moderate stability, while nitro or fluoro substituents increase enthalpy values (e.g., −907.71 ± 2.40 kJ/mol for Triazine V ) .

Biological Potency : Piperidinyl and hydrazone groups enhance anticancer and antimicrobial activities by improving target binding and solubility .

Biological Activity

The compound 2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer activities. For instance, a closely related triazine compound showed promising results against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 2.29 to 4.53 μM .

The proposed mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of EGFR/PI3K/AKT/mTOR Pathways : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cell proliferation and survival. For example, compound 4f exhibited potent EGFR inhibitory activity with an IC50 of 61 nM, demonstrating its capability to induce apoptosis in cancer cells .
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in several studies involving triazine derivatives. This suggests that the compound may promote programmed cell death in malignant cells, contributing to its anticancer efficacy .

Study 1: Antiproliferative Activity

A study evaluated various triazine derivatives against a panel of 60 human tumor cell lines. The most active compound demonstrated over 60% inhibition in renal cancer cells (CAKI-1) and exhibited significant PI3Kγ inhibitory activity (IC50 = 6.90 μM), indicating its potential as a therapeutic agent against multiple cancer types .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the binding affinity of triazine derivatives to the active sites of their target proteins correlates with their biological activity. These studies help to elucidate the structure-activity relationship (SAR) and guide the design of more potent compounds .

Data Summary

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound 4fMCF-74.53EGFR Inhibition
Compound 4fHCT-1160.50PI3K/AKT/mTOR Inhibition
Compound 6CAKI-16.90PI3Kγ Inhibition
Compound XHepG23.01Apoptosis Induction

Q & A

Advanced Research Question

  • Pro-drug approaches : Introduce ionizable groups (e.g., phosphate esters) at the methoxy or piperidine positions .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance cellular uptake, as demonstrated for similar triazine-based therapeutics .

How can researchers validate the purity of synthetic intermediates?

Advanced Research Question

  • HPLC with UV detection (λ = 254 nm) to quantify residual reactants.
  • TLC monitoring (silica gel GF254, chloroform/methanol 9:1) to track reaction progress .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., exact mass ± 5 ppm) .

What computational methods predict reactivity at the triazine core?

Advanced Research Question

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model nucleophilic attack sites .
  • Molecular dynamics simulations to assess solvent effects on reaction kinetics .

How to resolve conflicting NMR assignments for structurally similar analogs?

Advanced Research Question
Comparative analysis with known analogs (e.g., 2,4-dimethoxy-6-pyren-1-yl-1,3,5-triazine ) and 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping signals .

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